molecular formula C14H18O2 B1514454 2-Methylbutan-2-yl 3-phenylprop-2-enoate CAS No. 88539-04-2

2-Methylbutan-2-yl 3-phenylprop-2-enoate

Cat. No.: B1514454
CAS No.: 88539-04-2
M. Wt: 218.29 g/mol
InChI Key: GTAAEZZLOYWZDJ-UHFFFAOYSA-N
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Description

2-Methylbutan-2-yl 3-phenylprop-2-enoate is an ester derived from 3-phenylprop-2-enoic acid (cinnamic acid) and 2-methylbutan-2-ol. Its structure features a bulky tertiary alcohol moiety (2-methylbutan-2-yl, or tert-pentyl) esterified to the α,β-unsaturated cinnamate group. This compound is part of a broader class of cinnamate esters, which are widely studied for applications in flavoring agents, pharmaceuticals, and materials science due to their aromatic and reactive properties .

Properties

CAS No.

88539-04-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-methylbutan-2-yl 3-phenylprop-2-enoate

InChI

InChI=1S/C14H18O2/c1-4-14(2,3)16-13(15)11-10-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3

InChI Key

GTAAEZZLOYWZDJ-UHFFFAOYSA-N

SMILES

CCC(C)(C)OC(=O)C=CC1=CC=CC=C1

Canonical SMILES

CCC(C)(C)OC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following compounds share structural similarities with 2-methylbutan-2-yl 3-phenylprop-2-enoate, differing primarily in the alcohol substituent or additional functional groups:

Compound Name Molecular Formula Substituent/Modification Key Structural Feature
2-Methylbutan-2-yl 3-phenylprop-2-enoate C₁₄H₁₈O₂ 2-methylbutan-2-yl ester Tertiary alcohol, α,β-unsaturated ester
Phenethyl cinnamate C₁₇H₁₆O₂ 2-phenylethyl ester Aromatic alcohol, flavoring agent
Quinolin-8-yl 3-phenylprop-2-enoate C₁₈H₁₃NO₂ Quinoline-ring-attached ester Heterocyclic moiety, potential bioactivity
3-Phenylprop-2-enyl 3-phenylprop-2-enoate C₁₈H₁₄O₄ Diester (two cinnamate units) Higher molecular weight, increased rigidity
2,3,3-Trimethylbutan-2-yl prop-2-enoate C₁₀H₁₈O₂ Prop-2-enoate (acrylate) ester Simpler backbone, lower steric hindrance

Physicochemical Properties

  • Volatility : Phenethyl cinnamate (MW 270.28 g/mol) is less volatile than 2-methylbutan-2-yl cinnamate (MW 242.29 g/mol) due to its larger aromatic substituent .
  • Stability : The tertiary alcohol in 2-methylbutan-2-yl esters may reduce hydrolysis rates compared to primary or secondary esters (e.g., phenethyl), improving shelf-life in formulations .

Reactivity and Functional Behavior

  • Electrophilic Reactivity: The α,β-unsaturated ester in all cinnamate derivatives allows for Michael additions or Diels-Alder reactions. Bulkier substituents (e.g., 2-methylbutan-2-yl) may sterically hinder these reactions compared to simpler acrylates like 2,3,3-trimethylbutan-2-yl prop-2-enoate .
  • Photochemical Activity: Quinolin-8-yl cinnamate (CAS 5296-42-4) may exhibit UV-absorbing properties due to the conjugated quinoline ring, unlike aliphatic esters .

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